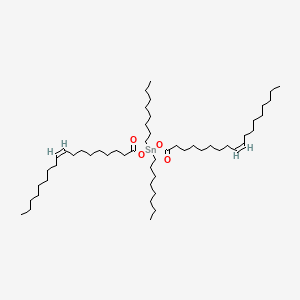
Dioctylbis(oleoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylbis(oleoyloxy)stannane is an organotin compound with the molecular formula C52H100O4Sn and a molecular weight of 908.06 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylbis(oleoyloxy)stannane can be synthesized through the reaction of dioctyltin oxide with oleic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent, such as toluene . The reaction proceeds as follows: [ \text{(C_8H_{17})2SnO} + 2 \text{C{18}H_{34}O_2} \rightarrow \text{(C_8H_{17})2Sn(O_2C{18}H_{34})_2} + H_2O ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dioctylbis(oleoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its tin(II) state.
Substitution: The oleoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Dioctylbis(oleoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of dioctylbis(oleoyloxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
Dioctyltin dilaurate: Another organotin compound with similar catalytic properties.
Tributyltin compounds: Known for their use in antifouling paints and as biocides.
Uniqueness
Dioctylbis(oleoyloxy)stannane is unique due to its specific oleoyloxy ligands, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
27550-52-3 |
|---|---|
Molecular Formula |
C52H100O4Sn |
Molecular Weight |
908.1 g/mol |
IUPAC Name |
[[(Z)-octadec-9-enoyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI Key |
SNZAWIWMBQMVSB-BGSQTJHASA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


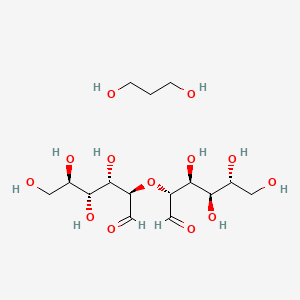
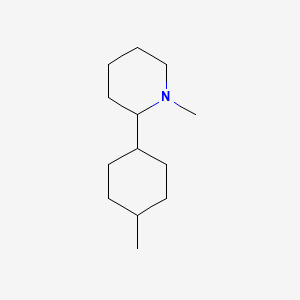
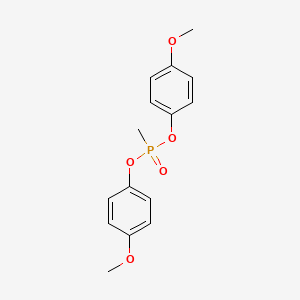
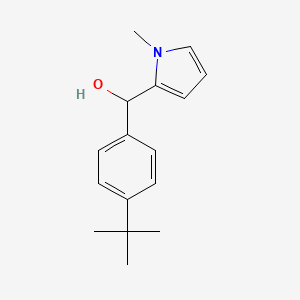

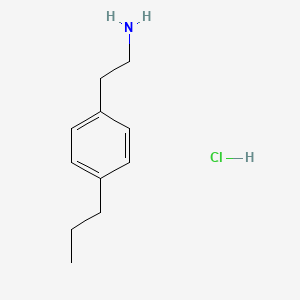
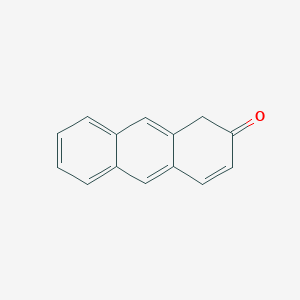
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
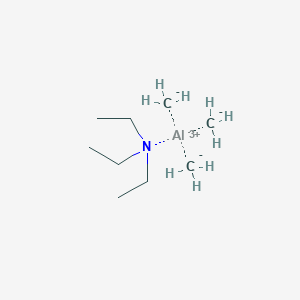

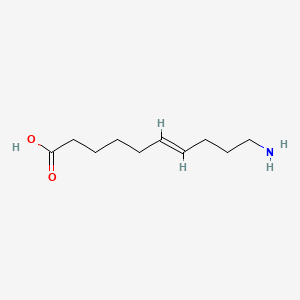
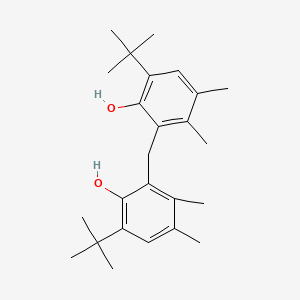

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
